3-Methyl-2-buten-1-yl Thiolacetate-d6

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

S-[4,4,4-trideuterio-3-(trideuteriomethyl)but-2-enyl] ethanethioate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12OS/c1-6(2)4-5-9-7(3)8/h4H,5H2,1-3H3/i1D3,2D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYSBJYIGYSBFQN-WFGJKAKNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCSC(=O)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(=CCSC(=O)C)C([2H])([2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90662095 |

Source

|

| Record name | S-[3-(~2~H_3_)Methyl(4,4,4-~2~H_3_)but-2-en-1-yl] ethanethioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90662095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189502-84-8 |

Source

|

| Record name | S-[3-(~2~H_3_)Methyl(4,4,4-~2~H_3_)but-2-en-1-yl] ethanethioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90662095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-Methyl-2-buten-1-yl Thiolacetate-d6

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyl-2-buten-1-yl Thiolacetate-d6 is a deuterated analog of the naturally occurring sulfur compound, 3-methyl-2-buten-1-yl thiolacetate. This stable isotope-labeled molecule serves as a critical internal standard in quantitative analytical chemistry, particularly in the fields of flavor science, food and beverage quality control, and metabolic research. Its primary application is in the precise measurement of its non-deuterated counterpart, 3-methyl-2-butene-1-thiol (MBT), a potent aroma compound.

MBT, also known as prenylthiol, is renowned for its characteristic "skunky" or "lightstruck" aroma and is a significant off-flavor in beverages like beer when exposed to light. Due to its extremely low odor threshold, accurate quantification of MBT is essential for quality assurance in the brewing industry. The use of this compound in Stable Isotope Dilution Assays (SIDA) coupled with gas chromatography-mass spectrometry (GC-MS) provides the gold standard for this analysis, offering high accuracy and precision by correcting for sample matrix effects and variations in sample preparation and instrument response.

This technical guide provides a comprehensive overview of this compound, including its chemical properties, a representative synthesis protocol, and a detailed methodology for its application in quantitative analysis.

Chemical Properties and Data

The key physicochemical properties of this compound are summarized in the table below. These properties are essential for its application as an internal standard in mass spectrometry-based analytical methods.

| Property | Value |

| Chemical Formula | C₇H₆D₆OS |

| Molecular Weight | 150.27 g/mol |

| Isotopic Enrichment | Typically ≥ 98 atom % D |

| Appearance | Colorless to pale yellow liquid |

| Primary Application | Internal standard for quantitative analysis |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process, starting from a deuterated precursor. The following is a representative protocol based on common organic synthesis methodologies for similar compounds.

Materials:

-

3-Methyl-2-buten-1-ol-d6

-

Thioacetic acid

-

Triphenylphosphine (PPh₃)

-

Diisopropyl azodicarboxylate (DIAD)

-

Anhydrous tetrahydrofuran (THF)

-

Hexane

-

Ethyl acetate

-

Magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 3-Methyl-2-buten-1-ol-d6 and triphenylphosphine in anhydrous THF.

-

Cooling: Cool the reaction mixture to 0°C in an ice bath.

-

Mitsunobu Reaction: To the cooled solution, add thioacetic acid, followed by the slow, dropwise addition of diisopropyl azodicarboxylate (DIAD).

-

Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Quenching and Extraction: Once the reaction is complete, quench the reaction by adding water. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent, to yield pure this compound.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Quantitative Analysis of 3-Methyl-2-butene-1-thiol (MBT) using SIDA-GC-MS

This protocol outlines the use of this compound as an internal standard for the quantification of MBT in beer. The thiolacetate is converted in situ to the corresponding thiol, which serves as the internal standard.

Materials and Equipment:

-

This compound solution (as internal standard)

-

Sodium borohydride (NaBH₄) solution

-

Dichloromethane (DCM)

-

Anhydrous sodium sulfate

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

Solid-phase microextraction (SPME) fibers (e.g., PDMS/DVB) or liquid-liquid extraction apparatus

Procedure:

-

Sample Preparation: Degas the beer sample by sonication. To a 10 mL aliquot of the beer in a sealed vial, add a known amount of the this compound internal standard solution.

-

In Situ Reduction: Add a freshly prepared solution of sodium borohydride to the sample to reduce the thiolacetate to the corresponding d6-thiol. This ensures that the internal standard and the analyte are in the same chemical form.

-

Extraction:

-

SPME: Equilibrate the sample at a controlled temperature (e.g., 40°C) and then expose the SPME fiber to the headspace for a defined period (e.g., 30 minutes) with agitation.

-

Liquid-Liquid Extraction: Alternatively, extract the sample with dichloromethane. Dry the organic extract over anhydrous sodium sulfate.

-

-

GC-MS Analysis:

-

Injection: Introduce the analytes into the GC-MS system either by thermal desorption of the SPME fiber or by injection of the concentrated organic extract.

-

Chromatographic Separation: Use a suitable capillary column (e.g., DB-5ms) with a temperature program designed to separate MBT from other volatile compounds in the beer matrix.

-

Mass Spectrometric Detection: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode to monitor characteristic ions for both the native MBT and the deuterated internal standard.

-

-

Quantification:

-

Calibration Curve: Prepare a series of calibration standards containing known concentrations of native MBT and a constant concentration of the this compound internal standard. Process these standards in the same manner as the samples.

-

Data Analysis: Calculate the ratio of the peak area of the native MBT to the peak area of the d6-MBT internal standard for each sample and calibration standard. Construct a calibration curve by plotting this ratio against the concentration of native MBT. Determine the concentration of MBT in the samples from this calibration curve.

-

Visualizations

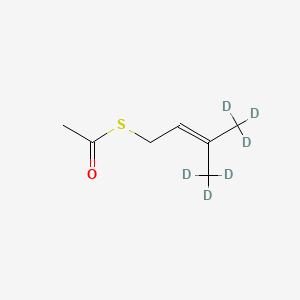

Caption: Chemical structure of this compound.

Caption: Proposed synthesis pathway for this compound.

Caption: Workflow for the quantitative analysis of MBT using SIDA-GC-MS.

Conclusion

This compound is an indispensable tool for the accurate quantification of the potent off-flavor compound 3-methyl-2-butene-1-thiol. Its use as an internal standard in Stable Isotope Dilution Assays allows for reliable and precise measurements in complex matrices such as beer, which is crucial for quality control and research in the food and beverage industry. The synthetic and analytical protocols provided in this guide offer a framework for the effective implementation of this deuterated standard in the laboratory. The continued application of such stable isotope-labeled standards will undoubtedly play a vital role in advancing our understanding of flavor chemistry and ensuring product quality.

Technical Guide: Synthesis of 3-Methyl-2-buten-1-yl Thiolacetate-d6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a feasible synthetic pathway for 3-Methyl-2-buten-1-yl Thiolacetate-d6, a deuterated analog of a known flavor and fragrance compound. The synthesis is based on established chemical transformations, utilizing commercially available deuterated starting materials. This document outlines the proposed reaction scheme, detailed experimental protocols, and relevant chemical data.

Introduction

Isotopically labeled compounds, particularly those substituted with deuterium, are invaluable tools in various scientific disciplines. In drug development, deuteration can favorably alter metabolic profiles, potentially enhancing the pharmacokinetic properties of a drug candidate. In metabolic research and flavor chemistry, deuterated standards are essential for accurate quantification and elucidation of metabolic pathways using mass spectrometry-based techniques.

3-Methyl-2-buten-1-yl thiolacetate is a precursor to 3-methyl-2-buten-1-thiol (prenylthiol), a potent aroma compound. The deuterated analog, this compound, serves as an ideal internal standard for quantitative studies of this and related compounds. This guide details a practical synthetic approach for its preparation in a laboratory setting.

Proposed Synthetic Pathway

The proposed synthesis of this compound is a two-step process commencing from the commercially available 3-Methyl-2-buten-1-ol-d6. The overall workflow is depicted below.

Caption: Overall workflow for the synthesis of this compound.

The synthesis involves the conversion of the deuterated alcohol to the corresponding bromide, followed by a nucleophilic substitution with potassium thioacetate.

Caption: Proposed reaction scheme for the synthesis of this compound.

Physicochemical and Spectroscopic Data

The following tables summarize the key physicochemical and expected spectroscopic data for the target compound and its non-deuterated analog.

Table 1: Physicochemical Properties

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |

| 3-Methyl-2-buten-1-yl Thiolacetate | 33049-93-3 | C₇H₁₂OS | 144.23 | Yellow Liquid[1] |

| This compound | 1189502-84-8 | C₇H₆D₆OS | 150.27 | Yellow Liquid (Expected) |

Table 2: Spectroscopic Data for 3-Methyl-2-buten-1-yl Thiolacetate (Non-deuterated)

| Technique | Data |

| ¹H NMR | δ (ppm): 5.28 (t, 1H), 3.55 (d, 2H), 2.32 (s, 3H), 1.72 (s, 3H), 1.67 (s, 3H) |

| ¹³C NMR | δ (ppm): 195.8, 138.8, 118.2, 31.0, 30.4, 25.8, 17.9 |

| MS (m/z) | 144 (M+), 101, 85, 69, 43 |

Experimental Protocols

The following protocols are based on general procedures for analogous chemical transformations and should be adapted and optimized for the specific synthesis of the deuterated compound.

Step 1: Synthesis of 3-Methyl-2-buten-1-bromide-d6

Materials:

-

3-Methyl-2-buten-1-ol-d6

-

Phosphorus tribromide (PBr₃)

-

Anhydrous diethyl ether (Et₂O)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-Methyl-2-buten-1-ol-d6 (1.0 eq) in anhydrous diethyl ether.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add phosphorus tribromide (0.33 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to stir at 0 °C for 1-2 hours, then let it warm to room temperature and stir for an additional 1-2 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by slowly adding saturated sodium bicarbonate solution until effervescence ceases.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 3-Methyl-2-buten-1-bromide-d6.

-

The crude product may be used directly in the next step or purified by distillation under reduced pressure.

Expected Yield: Yields for this type of bromination can vary, but are typically in the range of 60-80%.

Step 2: Synthesis of this compound

Materials:

-

3-Methyl-2-buten-1-bromide-d6 (from Step 1)

-

Potassium thioacetate (KSAc)

-

Anhydrous dimethylformamide (DMF)

-

Diethyl ether (Et₂O)

-

Deionized water

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask, dissolve potassium thioacetate (1.2 eq) in anhydrous dimethylformamide.

-

To this solution, add the crude or purified 3-Methyl-2-buten-1-bromide-d6 (1.0 eq) dropwise at room temperature with stirring.

-

Stir the reaction mixture at room temperature for 2-4 hours.[2]

-

Monitor the reaction progress by TLC.

-

Upon completion, pour the reaction mixture into a separatory funnel containing deionized water and diethyl ether.

-

Separate the layers and extract the aqueous layer with diethyl ether.

-

Combine the organic layers and wash with deionized water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to afford the pure this compound.

Expected Yield: This nucleophilic substitution reaction is generally efficient, with expected yields typically exceeding 80%.

Safety Considerations

-

All manipulations should be performed in a well-ventilated fume hood.

-

Personal protective equipment (safety glasses, lab coat, and gloves) should be worn at all times.

-

Phosphorus tribromide is corrosive and reacts violently with water. Handle with extreme care.

-

Thiols and their precursors often have strong, unpleasant odors. Proper handling and waste disposal procedures should be followed.

-

Dimethylformamide is a potential teratogen and should be handled with caution.

Conclusion

The synthesis of this compound can be readily achieved through a two-step sequence starting from the commercially available deuterated alcohol. The described pathway utilizes standard and reliable organic transformations, making it accessible for laboratories equipped for organic synthesis. The resulting isotopically labeled compound is a valuable tool for researchers in drug metabolism, pharmacokinetics, and flavor analysis. While the provided protocols are based on established methodologies, optimization of reaction conditions may be necessary to achieve maximum yields and purity.

References

An In-depth Technical Guide to 3-Methyl-2-buten-1-yl Thiolacetate-d6

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyl-2-buten-1-yl Thiolacetate-d6 is a deuterated stable isotope-labeled analog of S-prenyl thioacetate. In the fields of advanced chemical analysis, particularly within pharmaceutical research and development, such labeled compounds are indispensable tools. Their utility lies in their ability to serve as high-fidelity internal standards for quantitative mass spectrometry-based assays. The incorporation of six deuterium atoms provides a distinct mass shift from the endogenous or unlabeled analog, enabling precise and accurate quantification by correcting for variations during sample preparation and analysis.

This technical guide provides a comprehensive overview of the chemical properties, a detailed experimental protocol for its application, and a proposed synthesis method for this compound.

Chemical Properties

While specific experimental data for the deuterated form is not widely published, the fundamental chemical properties can be reliably established. The properties of the non-deuterated analog, 3-Methyl-2-buten-1-yl Thiolacetate (also known as S-prenyl thioacetate), serve as a close proxy, with minor deviations expected due to the isotopic labeling.

Table 1: Physicochemical Properties of this compound and its Non-Deuterated Analog

| Property | This compound | 3-Methyl-2-buten-1-yl Thiolacetate |

| Synonyms | Prenyl Thiolacetate-d6 | S-prenyl thioacetate, Ethanethioic acid S-(3-methyl-2-butenyl) ester[1][2] |

| CAS Number | 1189502-84-8[] | 33049-93-3[1][4] |

| Molecular Formula | C₇H₆D₆OS[][5] | C₇H₁₂OS[1] |

| Molecular Weight | 150.27 g/mol [][5] | 144.23 g/mol [1] |

| Appearance | Yellow Liquid (presumed) | Yellow Liquid[4] |

| Boiling Point | Not published; expected to be slightly higher than the non-deuterated analog. | 67-68 °C @ 760 mm Hg[2] |

| Density | Not published; expected to be slightly higher than the non-deuterated analog. | 0.964-0.969 g/mL[2] |

| Refractive Index | Not published. | 1.492-1.497[2] |

| Solubility | Soluble in dichloromethane, ether, ethyl acetate, hexane (presumed).[6] | Insoluble in water; soluble in ethanol, triacetin, and heptane.[2] |

Application in Quantitative Analysis: Experimental Protocol

The primary application of this compound is as an internal standard for the quantification of its non-deuterated counterpart or other structurally related volatile thiols in complex matrices, such as biological fluids, food, and beverages.[] The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry as it corrects for analyte loss during sample extraction and for matrix effects in the mass spectrometer.[7][8]

General Protocol: Quantification of a Target Analyte using GC-MS with a Deuterated Internal Standard

This protocol outlines the general steps for using this compound as an internal standard for the quantification of a target analyte (e.g., 3-Methyl-2-buten-1-yl Thiolacetate) in a liquid sample.

Materials:

-

Sample containing the target analyte.

-

This compound (Internal Standard, IS).

-

High-purity solvent (e.g., dichloromethane, ethyl acetate).

-

Calibration standards of the target analyte at known concentrations.

-

Gas chromatograph coupled to a mass spectrometer (GC-MS).

-

Appropriate GC column for volatile thiol analysis.

-

Standard laboratory glassware and consumables.

Methodology:

-

Preparation of Internal Standard Stock Solution:

-

Accurately weigh a known amount of this compound and dissolve it in a known volume of a suitable high-purity solvent to create a stock solution of known concentration.

-

-

Preparation of Calibration Curve Standards:

-

Prepare a series of calibration standards by spiking a blank matrix (a sample matrix known to not contain the analyte) with known concentrations of the target analyte.

-

To each calibration standard, add a fixed amount of the this compound internal standard solution.

-

-

Sample Preparation:

-

To a known volume or weight of the sample to be analyzed, add the same fixed amount of the this compound internal standard solution as was added to the calibration standards.

-

Perform sample extraction (e.g., liquid-liquid extraction, solid-phase microextraction) to isolate the analyte and internal standard from the sample matrix.

-

-

GC-MS Analysis:

-

Inject a fixed volume of the prepared calibration standards and samples into the GC-MS system.

-

The gas chromatograph will separate the analyte and the internal standard in time.

-

The mass spectrometer will detect and quantify the analyte and the internal standard. Due to the deuterium labeling, the internal standard will have a different mass-to-charge ratio (m/z) than the analyte, allowing for their independent measurement.

-

-

Data Analysis:

-

For each calibration standard, calculate the ratio of the peak area of the analyte to the peak area of the internal standard.

-

Plot this ratio against the known concentration of the analyte in each calibration standard to generate a calibration curve.

-

For the unknown sample, calculate the ratio of the peak area of the analyte to the peak area of the internal standard.

-

Using the calibration curve, determine the concentration of the analyte in the sample.

-

Experimental workflow for quantitative analysis using an internal standard.

Proposed Synthesis Protocol

Proposed Synthesis of this compound:

Step 1: Synthesis of 1-Bromo-3-methyl-2-butene-d6 (Prenyl Bromide-d6)

The synthesis would start from a commercially available deuterated starting material, such as acetone-d6. A multi-step synthesis, for example, via a Wittig reaction followed by bromination of the corresponding deuterated prenyl alcohol, would yield the deuterated prenyl bromide.

Step 2: Thioacetylation

The deuterated prenyl bromide would then be reacted with a thioacetate salt, such as potassium thioacetate, in a suitable solvent like dimethylformamide (DMF) or acetone.

Reaction:

CH₃CSK + Br-CH₂-CH=C(CD₃)₂ → CH₃CS-CH₂-CH=C(CD₃)₂ + KBr

Detailed Methodology (Hypothetical):

-

Reaction Setup:

-

In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve potassium thioacetate in anhydrous DMF.

-

-

Addition of Deuterated Prenyl Bromide:

-

Slowly add a solution of 1-bromo-3-methyl-2-butene-d6 in anhydrous DMF to the stirred solution of potassium thioacetate at room temperature.

-

-

Reaction Monitoring:

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

-

-

Workup:

-

Once the reaction is complete, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic layers with brine, dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), and filter.

-

-

Purification:

-

Remove the solvent under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure this compound.

-

Proposed synthetic pathway for this compound.

Spectral Data (Expected)

No specific spectral data for this compound has been published. However, the expected spectra can be inferred from its structure and data for related compounds.

-

¹H NMR: The proton NMR spectrum would be expected to show signals for the methyl group of the thioacetate and the two methylene protons adjacent to the sulfur and the double bond. The signals corresponding to the two methyl groups on the double bond would be absent due to deuteration.

-

¹³C NMR: The carbon NMR spectrum would show signals for all seven carbon atoms. The signals for the two deuterated methyl carbons would likely be triplets due to C-D coupling.

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak at m/z 150.27. The fragmentation pattern would be expected to be similar to the non-deuterated analog, with fragments showing a +6 mass unit shift if they contain the deuterated prenyl group.

-

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show a characteristic strong absorption for the thioester carbonyl (C=O) group around 1690 cm⁻¹. C-H stretching and bending vibrations would also be present.

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound is not widely available. However, based on the data for related volatile sulfur compounds and thioacetates, it should be handled with care in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. It is expected to be flammable and may be harmful if swallowed, inhaled, or absorbed through the skin.

Conclusion

This compound is a valuable tool for researchers and scientists, particularly in the field of drug development and food chemistry. Its primary role as an internal standard in quantitative mass spectrometry assays enables the highly accurate and precise measurement of its non-deuterated analog and related compounds. This guide provides a foundational understanding of its chemical properties, a detailed protocol for its application, and a plausible synthetic route, serving as a comprehensive resource for its use in a research setting.

References

- 1. scbt.com [scbt.com]

- 2. Prenyl thioacetate | C7H12OS | CID 3084571 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-METHYL-2-BUTEN-1-YL THIOLACETATE | 33049-93-3 [chemicalbook.com]

- 5. scbt.com [scbt.com]

- 6. e-biochem.com [e-biochem.com]

- 7. resolvemass.ca [resolvemass.ca]

- 8. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

Technical Guide: Molecular Weight of 3-Methyl-2-buten-1-yl Thiolacetate-d6

Audience: Researchers, scientists, and drug development professionals.

This document provides a concise technical summary of the molecular weight and related properties of the deuterated compound 3-Methyl-2-buten-1-yl Thiolacetate-d6, a labeled precursor to 3-Methyl-2-butenyl-1-thiol. Comparative data for the non-deuterated analogue is also presented.

Data Presentation: Molecular Properties

The quantitative molecular data for both the deuterated and non-deuterated forms of 3-Methyl-2-buten-1-yl Thiolacetate are summarized below. The inclusion of six deuterium atoms significantly increases the molecular weight of the parent compound.

| Property | 3-Methyl-2-buten-1-yl Thiolacetate | This compound |

| CAS Number | 33049-93-3 | 1189502-84-8 |

| Molecular Formula | C₇H₁₂OS[1][2] | C₇H₆D₆OS[3][] |

| Molecular Weight ( g/mol ) | 144.23[1][2] | 150.27[3][] |

| Isotopic Label | None | Deuterium (d6) |

Note: Molecular weights are based on the most common isotopes and may vary slightly based on the specific isotopic composition of the source materials.

Experimental Protocols

This document serves as a technical data summary. The molecular weights presented are calculated based on the standard atomic weights of the constituent elements as established by IUPAC. For experimental determination of molecular weight, techniques such as mass spectrometry (MS) would be employed, calibrated with appropriate standards. The d6-labeled compound is suitable for use as an internal standard in quantitative GC-MS or LC-MS analyses for aroma profiling and flavor chemistry.[]

Visualization of Molecular Composition

The following diagram illustrates the logical relationship between the elemental composition and the resulting molecular weight for this compound.

References

In-Depth Technical Guide: 3-Methyl-2-buten-1-yl Thiolacetate-d6

CAS Number: 1189502-84-8

This technical guide provides a comprehensive overview of 3-Methyl-2-buten-1-yl Thiolacetate-d6, a deuterated analog of the naturally occurring flavor precursor, prenyl thioacetate. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its properties, synthesis, and applications, with a focus on its use as an internal standard in analytical chemistry.

Chemical and Physical Properties

This compound is a stable, isotopically labeled compound valuable for its use in quantitative analysis. Its physical and chemical properties are summarized in the table below, alongside those of its non-deuterated counterpart for comparison.

| Property | This compound | 3-Methyl-2-buten-1-yl Thiolacetate |

| CAS Number | 1189502-84-8[] | 33049-93-7[2] |

| Molecular Formula | C₇H₆D₆OS | C₇H₁₂OS[2] |

| Molecular Weight | 150.27 g/mol [3] | 144.23 g/mol [2] |

| Synonyms | Prenyl Thiolacetate-d6 | Ethanethioic Acid S-(3-Methyl-2-butenyl) Ester, Prenyl Thioacetate[2] |

| Appearance | Not specified (typically a liquid) | Yellow Liquid |

| Application | Internal standard for analytical chemistry, particularly in aroma and flavor profiling.[] | Precursor to the highly volatile and odorous compound, 3-Methyl-2-buten-1-thiol (prenylthiol).[2] |

Synthesis

A plausible synthetic route would involve the use of a deuterated starting material. For instance, a Wittig reaction employing a deuterated phosphonium ylide could be used to construct the carbon skeleton with the required isotopic labels. Subsequent conversion of a hydroxyl group to a thiol and then to the thiolacetate would complete the synthesis. A general representation of this synthetic logic is depicted below.

Caption: A generalized synthetic pathway for this compound.

Applications in Research and Drug Development

The primary application of this compound is as an internal standard in quantitative analytical methods, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).[4] Its utility stems from its chemical similarity to the analyte of interest (the non-deuterated analog) while having a distinct mass, allowing for accurate quantification even in complex biological matrices.

Quantification of Volatile Sulfur Compounds

This compound is particularly useful for the quantification of its non-deuterated counterpart and its hydrolysis product, 3-methyl-2-buten-1-thiol (prenylthiol). Prenylthiol is a potent aroma compound found in various natural products, including cannabis, where it contributes to the characteristic "skunky" aroma.[5] It is also an off-flavor in beer, known as "lightstruck" or "skunky" flavor. Accurate quantification of these compounds is crucial for quality control in the food and beverage industry and for chemical profiling in cannabis research.

The use of a deuterated internal standard like this compound allows for isotopic dilution mass spectrometry, a highly accurate quantification technique.[6][7] This method corrects for variations in sample preparation, injection volume, and instrument response, leading to more reliable and reproducible results.

Experimental Workflow: Quantification of Prenylthiol in a Complex Matrix

The following diagram illustrates a typical experimental workflow for the quantification of prenylthiol in a sample such as a cannabis extract, using this compound as an internal standard.

Caption: A typical workflow for quantifying prenylthiol using a deuterated internal standard.

Signaling Pathways and Relevance to Drug Development

Currently, there is no direct evidence in the scientific literature linking this compound or its non-deuterated analog to specific signaling pathways in the context of drug development. The primary relevance of this compound to the pharmaceutical and drug development sector lies in its application as an analytical tool.

Accurate quantification of metabolites and other small molecules is a critical aspect of drug metabolism and pharmacokinetic (DMPK) studies. While not directly a therapeutic agent, the use of deuterated standards like this compound is integral to the robust analytical methods required to support these studies.

Conclusion

This compound is a valuable tool for researchers in analytical chemistry, particularly in the fields of flavor science and natural product analysis. Its primary role as a deuterated internal standard enables accurate and precise quantification of its non-deuterated analog and related compounds in complex matrices. While its direct involvement in biological signaling pathways has not been established, its utility in supporting the rigorous analytical demands of various research areas, including those relevant to drug development, is clear. Further research may uncover additional applications for this and other isotopically labeled flavor precursors.

References

- 2. scbt.com [scbt.com]

- 3. scbt.com [scbt.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Prenylthiol - Wikipedia [en.wikipedia.org]

- 6. Isotope Dilution Mass Spectrometry for the Quantification of Sulfane Sulfurs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Development of an Online Isotope Dilution CE/ICP–MS Method for the Quantification of Sulfur in Biological Compounds - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Certificate of Analysis for 3-Methyl-2-buten-1-yl Thiolacetate-d6

Introduction

This technical guide provides a comprehensive overview of the quality control and certification process for 3-Methyl-2-buten-1-yl Thiolacetate-d6, a deuterated internal standard used in quantitative analyses. Given that Certificates of Analysis (CoA) are lot-specific, this document presents a representative CoA, detailing typical analytical specifications and results. It is intended for researchers, scientists, and drug development professionals who rely on high-purity stable isotope-labeled compounds for applications such as mass spectrometry-based quantification in flavor chemistry and metabolic research. The guide outlines the key analytical tests, their underlying methodologies, and a standard quality control workflow.

Representative Certificate of Analysis

Product Name: this compound

CAS Number: 1189502-84-8

Lot Number: GHS-A2B3-45C

Molecular Formula: C₇H₆D₆OS

Molecular Weight: 150.27 g/mol

Quantitative Data Summary

The following table summarizes the analytical data for a representative batch of this compound. High chemical purity and isotopic enrichment are critical for its function as an internal standard.[1][2][3]

| Test Parameter | Specification | Result | Method |

| Appearance | Colorless to Pale Yellow Liquid | Conforms | Visual Inspection |

| Chemical Purity | ≥ 99.0% (AUC) | 99.6% | GC-MS |

| Isotopic Enrichment | ≥ 98.0 atom % D | 99.2 atom % D | Mass Spectrometry |

| Identity Confirmation | Conforms to Structure | Conforms | ¹H NMR, Mass Spectrometry |

Experimental Protocols

Detailed methodologies for the key analytical experiments cited in the Certificate of Analysis are provided below. These protocols are essential for ensuring the identity, purity, and isotopic integrity of the deuterated standard.

Chemical Purity Determination by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is used to separate volatile and semi-volatile compounds and determine the chemical purity of the material by assessing the area under the curve (AUC) of the main peak relative to any impurities.

-

Instrumentation: A standard Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent GC-MS system).

-

Sample Preparation: A solution of the thiolacetate is prepared in a suitable volatile solvent (e.g., Dichloromethane or Ethyl Acetate) at a concentration of approximately 1 mg/mL.

-

GC Conditions:

-

Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

-

Injection: 1 µL, splitless mode.

-

Inlet Temperature: 250°C.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[4]

-

Oven Temperature Program: Initial temperature of 50°C held for 2 minutes, then ramped at 10°C/min to 280°C and held for 5 minutes.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 35 to 350.

-

Source Temperature: 230°C.

-

-

Data Analysis: The chemical purity is calculated by integrating the peak area of this compound and dividing it by the total area of all peaks in the chromatogram.

Isotopic Enrichment Analysis by Mass Spectrometry (MS)

This analysis determines the percentage of deuterium atoms at the labeled positions. It is crucial for ensuring the standard's utility in quantitative assays by preventing spectral overlap with the non-labeled analyte.[3]

-

Instrumentation: High-Resolution Mass Spectrometer (HR-MS) or GC-MS.

-

Methodology: The sample is introduced into the mass spectrometer (either via direct infusion or GC). The instrument acquires the mass spectrum of the molecular ion region.

-

Data Analysis:

-

The relative intensities of the isotopologues are measured. This includes the desired d6 species (M+6) and any lesser-deuterated species (d5, d4, etc.) as well as the unlabeled d0 species.[2]

-

The isotopic enrichment is calculated based on the relative abundances of these isotopologues, often after correcting for the natural isotopic abundance of other elements like Carbon-13.

-

For a d6 compound, the atom % D is calculated from the mole fractions of each isotopologue (d0 to d6). A common specification for deuterated standards is an isotopic enrichment of ≥98%.[1]

-

Identity Confirmation by ¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) is used to confirm the chemical structure of the compound and verify the position of the deuterium labels.

-

Instrumentation: 400 MHz (or higher) NMR Spectrometer.

-

Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.6 mL of a suitable deuterated solvent, typically Chloroform-d (CDCl₃), which contains a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).

-

Acquisition Parameters:

-

Nucleus: ¹H

-

Number of Scans: 16

-

Relaxation Delay: 1.0 s

-

-

Data Analysis: The resulting spectrum is analyzed for characteristic chemical shifts and coupling patterns. For this compound, the signals corresponding to the two methyl groups (-(CD₃)₂) should be absent or significantly diminished compared to the non-deuterated analog, confirming successful deuteration at these positions. The presence of the other expected proton signals (e.g., for the -CH₂- and -CH= groups) confirms the core structure.

Quality Control Workflow Visualization

The following diagram illustrates the logical workflow for the quality control and release of a deuterated chemical standard, ensuring that each batch meets the required specifications before being supplied to researchers.

Caption: Quality control workflow for deuterated standards.

References

Commercial Sourcing and Application of 3-Methyl-2-buten-1-yl Thiolacetate-d6: A Technical Guide

For researchers and drug development professionals requiring a stable, isotopically labeled internal standard, 3-Methyl-2-buten-1-yl Thiolacetate-d6 serves as a critical tool in quantitative analytical workflows. This deuterated analog of prenyl thiolacetate is primarily utilized to ensure accuracy and precision in mass spectrometry-based assays by correcting for variability during sample preparation and analysis. This guide provides an overview of commercial suppliers, technical specifications, and a detailed experimental workflow for its application.

Commercial Suppliers and Technical Data

Several specialized chemical suppliers offer this compound for research purposes. The compound, identified by CAS number 1189502-84-8, is a deuterated version of a sulfur-containing ester known for its role in flavor and aroma chemistry.[] Its primary application in a research setting is as an internal standard for chromatography and mass spectrometry.[2] The technical specifications from key suppliers are summarized below.

| Supplier | CAS Number | Molecular Formula | Molecular Weight | Storage Conditions | Notes |

| Santa Cruz Biotechnology (SCBT) | 1189502-84-8 | C₇H₆D₆OS | 150.27 | 4°C | For research use only. Not for diagnostic or therapeutic use.[3] |

| BOC Sciences | 1189502-84-8 | C₇H₆D₆OS | 150.27 | -20°C | Described as a d6-labeled sulfur ester for aroma profiling and synthetic pathway validation.[] |

| United States Biological | 1189502-84-8 | C₇H₆D₆OS | 150.27 | -20°C (long-term) | Recommended to centrifuge the vial before opening for maximum product recovery.[4] |

Application in Quantitative Analysis

Deuterated compounds like this compound are considered the gold standard for internal standards in quantitative mass spectrometry, a technique known as isotope dilution mass spectrometry (IDMS). The core principle is that a known quantity of the deuterated standard is added to samples at the beginning of the workflow. This standard is chemically identical to the analyte of interest (the non-deuterated version) and thus experiences the same variations during sample extraction, handling, and instrument analysis. Because it has a different mass due to the deuterium atoms, the mass spectrometer can distinguish it from the target analyte. By measuring the ratio of the analyte to the internal standard, precise quantification can be achieved, as this ratio remains constant even if sample is lost or if the instrument's response fluctuates.

Experimental Protocols: Quantitative Analysis via LC-MS/MS

The following is a detailed methodology for the use of this compound as an internal standard in a typical liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflow for quantifying the corresponding native compound in a biological matrix (e.g., plasma).

Preparation of Stock and Working Solutions

-

Analyte Stock Solution: Prepare a 1 mg/mL stock solution of the non-deuterated analyte (3-Methyl-2-buten-1-yl Thiolacetate) in a suitable organic solvent (e.g., methanol or acetonitrile).

-

Internal Standard (IS) Stock Solution: Prepare a 1 mg/mL stock solution of this compound in the same solvent.

-

Working Solutions: Create a series of analyte working solutions by serially diluting the analyte stock solution to prepare calibration standards. Prepare a single internal standard working solution at a fixed concentration that will yield a robust signal in the final samples.

Sample Preparation and Extraction

-

Spiking: To 100 µL of each sample (calibration standards, quality controls, and unknown samples), add a small, precise volume (e.g., 10 µL) of the internal standard working solution. This ensures a constant amount of IS is present in every sample.

-

Protein Precipitation: Add 300 µL of cold acetonitrile containing 0.1% formic acid to each sample to precipitate proteins.

-

Vortex and Centrifuge: Vortex the mixture vigorously for approximately 30 seconds. Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a new set of vials for LC-MS/MS analysis.

LC-MS/MS Analysis

-

Chromatography: Inject the supernatant onto a suitable reverse-phase LC column (e.g., C18). Use a gradient elution with mobile phases such as water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B). The deuterated standard should ideally co-elute with the non-deuterated analyte.

-

Mass Spectrometry: Perform detection using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

-

Optimize the specific precursor-to-product ion transitions and collision energies for both the analyte and the deuterated internal standard by infusing standard solutions directly into the mass spectrometer.

-

Monitor the unique MRM transitions for each compound during the analytical run.

-

Data Processing and Quantification

-

Peak Integration: Integrate the chromatographic peak areas for both the analyte and the internal standard for each injection.

-

Response Ratio Calculation: Calculate the peak area ratio of the analyte to the internal standard for all samples.

-

Calibration Curve Construction: Plot the response ratio of the calibration standards against their known concentrations. Perform a weighted (e.g., 1/x²) linear regression to generate the calibration curve.

-

Quantification of Unknowns: Determine the concentration of the analyte in the unknown samples by interpolating their response ratios from the established calibration curve.

Workflow Visualization

The following diagram illustrates the typical workflow for a quantitative analysis using a deuterated internal standard.

Caption: Quantitative analysis workflow using a deuterated internal standard.

References

Technical Guide: Isotopic Purity of 3-Methyl-2-buten-1-yl Thiolacetate-d6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the critical aspects of determining the isotopic purity of 3-Methyl-2-buten-1-yl Thiolacetate-d6. As a deuterated internal standard, its efficacy is directly linked to its isotopic composition. This document outlines the analytical methodologies used to quantify isotopic purity, presents illustrative data, and provides detailed experimental protocols.

Introduction to Isotopic Purity

This compound is the deuterated analog of a volatile sulfur compound found in various natural products and used as a flavoring agent. The deuterated form is a valuable tool in analytical chemistry, particularly in mass spectrometry-based quantification, where it serves as an internal standard.[1] The accuracy of such quantitative methods is highly dependent on the isotopic purity of the standard.

Isotopic purity is a measure of the extent to which the atoms at labeled positions in a molecule are substituted with the desired isotope. It is crucial to distinguish between two key terms:

-

Isotopic Enrichment: This refers to the percentage of a specific isotope (in this case, deuterium) at a given labeled position within the molecule.

-

Species Abundance: This describes the percentage of the total population of molecules that have a specific, complete isotopic composition (e.g., the percentage of molecules that are fully d6).

Due to the statistical nature of chemical syntheses, a batch of a d6-labeled compound will inevitably contain a distribution of isotopologues—molecules that are chemically identical but differ in their isotopic composition (e.g., d5, d4, etc.). A thorough characterization of this distribution is essential for regulatory purposes and for ensuring the accuracy of experimental results.

Quantitative Data on Isotopic Purity

The precise isotopic purity of this compound is lot-specific and is detailed in the Certificate of Analysis (CoA) provided by the manufacturer. While a public CoA for this specific compound is not available, the following tables present hypothetical yet realistic data to illustrate how such information is typically presented.

Table 1: Illustrative Isotopic Purity Data for this compound

| Parameter | Value | Method |

| Chemical Purity | >98% | GC-MS |

| Isotopic Enrichment (per D site) | 99.5% | ¹H NMR |

Table 2: Illustrative Isotopologue Distribution for this compound

| Isotopologue | Abundance (%) |

| d6 | 97.0 |

| d5 | 2.9 |

| d4 | <0.1 |

| d3 | <0.01 |

| d2 | <0.01 |

| d1 | <0.01 |

| d0 | <0.01 |

Experimental Protocols for Determining Isotopic Purity

The determination of isotopic purity relies on powerful analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for assessing isotopic enrichment. Both ¹H and ²H NMR can be employed.

Protocol: Isotopic Purity Determination by ¹H and ²H NMR

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in a known volume of a suitable deuterated solvent (e.g., Chloroform-d, Acetone-d6) that does not have signals overlapping with the analyte.

-

For quantitative ¹H NMR (qNMR), add a precisely weighed amount of an internal standard with a known purity and non-overlapping signals.

-

-

¹H NMR Analysis:

-

Acquire a quantitative ¹H NMR spectrum. Ensure a long relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest to allow for full relaxation and accurate integration.

-

Integrate the residual proton signals corresponding to the positions where deuterium should be present.

-

Compare the integral of the residual proton signals to the integral of a signal from the non-deuterated part of the molecule (if any) or the internal standard.

-

Calculate the percentage of residual protons to determine the isotopic enrichment.

-

-

²H NMR Analysis:

-

Acquire a ²H NMR spectrum. This will show signals for the deuterium atoms.

-

The presence and relative integration of signals can confirm the positions of deuteration.

-

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the ideal technique for determining the distribution of isotopologues in volatile compounds like this compound.[2]

Protocol: Isotopologue Distribution Analysis by GC-MS

-

Sample Preparation:

-

Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane, hexane). The concentration should be optimized for the instrument's sensitivity.

-

-

Gas Chromatography (GC) Method:

-

Injector: Split/splitless injector, with the split ratio optimized for the sample concentration.

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is suitable.

-

Oven Program: Start at a low temperature (e.g., 40°C) and ramp up to a temperature that ensures the elution of the compound (e.g., 250°C).

-

Carrier Gas: Helium at a constant flow rate.

-

-

Mass Spectrometry (MS) Method:

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: A high-resolution mass spectrometer (e.g., TOF or Orbitrap) is preferred to resolve the different isotopologues. A quadrupole mass spectrometer can also be used.

-

Scan Mode: Acquire data in full scan mode over a mass range that includes the molecular ions of all expected isotopologues (d0 to d6).

-

Data Analysis:

-

Extract the mass spectrum corresponding to the chromatographic peak of the analyte.

-

Determine the relative abundance of the molecular ion ([M]⁺) for each isotopologue (m/z for d0, d1, d2, d3, d4, d5, and d6).

-

Calculate the percentage of each isotopologue to determine the species abundance distribution.

-

-

Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols for determining the isotopic purity of this compound.

References

In-Depth Technical Guide: Stability and Storage of 3-Methyl-2-buten-1-yl Thiolacetate-d6

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for 3-Methyl-2-buten-1-yl Thiolacetate-d6. Due to the limited availability of specific stability data for the deuterated compound, this document extrapolates from the known chemical properties of thiolacetates and the corresponding non-deuterated thiol, 3-Methyl-2-buten-1-thiol.

Introduction

This compound is the deuterated form of a thiolacetate precursor to the volatile and highly reactive 3-Methyl-2-buten-1-thiol-d6. The thiol form is known for its instability and propensity for oxidation.[1][2] Consequently, the thiolacetate is utilized as a more stable form for handling and storage, with the thiol being generated just prior to use through deprotection. The thiol group is often protected as a thioacetate to ensure long-term stability, as the free thiol is susceptible to slow oxidation under ambient conditions. The stability of the thiolacetate is crucial for its application in research, particularly in metabolic studies or as an internal standard where chemical purity is paramount.

Chemical Stability and Degradation Pathways

The stability of this compound is primarily influenced by its susceptibility to hydrolysis and, to a lesser extent, direct oxidation. The primary degradation route is anticipated to be hydrolysis to the corresponding thiol, which is then rapidly oxidized.

2.1. Hydrolysis: In the presence of moisture, particularly under acidic or basic conditions, the thiolacetate can undergo hydrolysis to yield acetic acid and 3-Methyl-2-buten-1-thiol-d6. This deprotection is a common method for generating the free thiol from its more stable thioacetate precursor.

2.2. Oxidation: While the thiolacetate is significantly more stable to oxidation than the corresponding thiol, strong oxidizing agents can potentially oxidize the sulfur atom. However, the more relevant oxidative degradation pathway involves the rapid oxidation of the 3-Methyl-2-buten-1-thiol-d6 formed after hydrolysis. This thiol is highly prone to oxidation, especially in the presence of air (oxygen), to form the corresponding disulfide.

Below is a diagram illustrating the potential degradation pathways.

Recommended Storage Conditions

To minimize degradation and ensure the long-term integrity of this compound, the following storage conditions are recommended. These are based on general best practices for storing reactive sulfur-containing organic molecules and the known instability of the corresponding thiol.

| Parameter | Recommendation | Rationale |

| Temperature | Long-term: -20°C or below. [3] Short-term: 2-8°C. | Low temperatures significantly reduce the rates of potential hydrolytic and oxidative degradation reactions. |

| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen). | Minimizes contact with oxygen, which can oxidize the resulting thiol upon any hydrolysis, and moisture, which can cause hydrolysis. |

| Light | Store in the dark, in an amber vial. | Protects the compound from potential photolytic degradation. |

| Container | Tightly sealed, glass vial with a PTFE-lined cap. | Prevents ingress of moisture and air. Glass is preferred over plastic to avoid potential leaching or reaction with the container material. |

| Moisture | Store in a desiccated environment. | Minimizes the risk of hydrolysis of the thiolacetate group. |

Representative Experimental Protocol for Stability Assessment

The following is a generalized protocol for assessing the stability of this compound under various stress conditions. This protocol can be adapted based on the specific analytical capabilities and requirements of the researcher.

4.1. Objective: To evaluate the stability of this compound under accelerated degradation conditions (elevated temperature, light exposure, and humidity) over a defined period.

4.2. Materials:

-

This compound

-

High-purity solvent (e.g., acetonitrile or methanol)

-

Amber glass vials with PTFE-lined caps

-

Calibrated stability chambers (temperature and humidity controlled)

-

Photostability chamber

-

Analytical instrumentation (e.g., GC-MS or LC-MS/MS)

4.3. Experimental Workflow:

References

The Role of 3-Methyl-2-buten-1-yl Thiolacetate-d6 in Advanced Flavor Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 3-Methyl-2-buten-1-yl Thiolacetate-d6, a crucial tool in modern flavor and aroma research. Its primary application lies in the precise quantification of 3-methyl-2-buten-1-thiol (MBT), a potent sulfur compound responsible for desirable aromas and undesirable off-flavors in various food products and beverages.[1][2] This deuterated internal standard is indispensable for the application of stable isotope dilution analysis (SIDA), the gold standard for accurate quantification of volatile flavor compounds.[3][4]

Introduction to 3-Methyl-2-buten-1-thiol (MBT) and the Need for Accurate Quantification

3-Methyl-2-buten-1-thiol, also known as prenylthiol, is a highly volatile organosulfur compound.[1] It is characterized by an extremely low odor threshold, meaning it can significantly impact the sensory profile of a product even at trace concentrations.[5][6][7] In the brewing industry, MBT is notorious as the primary compound responsible for "light-struck" or "skunky" off-flavor in beer, which develops upon exposure to light.[5][8][9] Conversely, in other contexts, such as coffee, it can contribute to the overall aroma profile. The dual nature of MBT as both a potential off-flavor and a characteristic aroma necessitates its precise and accurate quantification for quality control and product development.

The Role of this compound as an Internal Standard

Stable Isotope Dilution Analysis (SIDA) is a powerful analytical technique that utilizes a stable isotope-labeled version of the analyte of interest as an internal standard.[3][4] This isotopically labeled standard is chemically identical to the analyte but has a different mass, allowing for its differentiation by mass spectrometry. By adding a known amount of the labeled standard to a sample, any variations in sample preparation, extraction, and instrument response can be corrected for, leading to highly accurate and precise quantification.

This compound serves as a stable, deuterated precursor to 3-methyl-2-buten-1-thiol-d6.[10][11] The thiol form is known to be highly unstable and prone to oxidation.[10] The thiolacetate provides a more stable form for storage and handling, which can then be converted to the active thiol standard, often in situ during the analytical procedure. This deuterated standard co-elutes with the native MBT during chromatographic separation, but is distinguished by its higher mass in the mass spectrometer, enabling accurate ratiometric quantification.

Quantitative Data on 3-Methyl-2-buten-1-thiol in Beverages

The following table summarizes the concentrations of 3-methyl-2-buten-1-thiol (MBT) found in various beer samples, as determined by stable isotope dilution analysis. These values highlight the range of concentrations at which this potent aroma compound can be present.

| Beverage Type | Concentration of 3-Methyl-2-buten-1-thiol (ng/L) | Analytical Method | Reference |

| Beer (exposed to light) | 4.4 - 35 | GC-MS with Purge and Trap | [5] |

| Beer (light-struck) | up to 1000 | GC-MS with SIDA | [12] |

| Spanish Red Wine | 0.5 - 1 (odor threshold) | Multidimensional GC-O | [13] |

Experimental Protocols

Synthesis of 3-Methyl-2-buten-1-thiol-d6 from this compound (Conceptual)

A general procedure for the preparation of the thiol from the thiolacetate is available upon request from some chemical suppliers.[10] This typically involves a hydrolysis reaction, for example, using a base like sodium hydroxide in a suitable solvent, followed by careful workup to isolate the volatile and unstable thiol.

Quantification of 3-Methyl-2-buten-1-thiol in Beer using SIDA with GC-MS

This protocol is a representative example based on methods described in the literature for the analysis of MBT in beer using a deuterated internal standard.[12][13]

1. Sample Preparation and Spiking:

-

Degas the beer sample by sonication or gentle stirring.

-

To a known volume of beer (e.g., 50 mL), add a precise amount of a standard solution of this compound. The amount should be chosen to be in a similar order of magnitude as the expected concentration of the native analyte.

-

Equilibrate the sample by gentle mixing.

2. Extraction:

-

Perform a liquid-liquid extraction with a suitable organic solvent, such as dichloromethane or a pentane/diethyl ether mixture.

-

Alternatively, use headspace solid-phase microextraction (HS-SPME) for a solvent-free extraction method.[13]

3. Derivatization (Optional but Recommended for Thiols):

-

To improve the stability and chromatographic properties of the thiol, derivatization can be performed. A common derivatizing agent for thiols is 2,3,4,5,6-pentafluorobenzyl bromide (PFBBr).[14]

4. GC-MS Analysis:

-

Inject the extract or desorb the SPME fiber into a gas chromatograph coupled to a mass spectrometer (GC-MS).

-

Gas Chromatograph (GC) Conditions:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or equivalent).

-

Oven Program: A temperature gradient suitable for separating volatile sulfur compounds. A typical program might start at 40°C, hold for a few minutes, and then ramp up to around 250°C.

-

Injector: Splitless mode to maximize sensitivity.

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM) to enhance sensitivity and selectivity. Monitor characteristic ions for both native MBT and the deuterated internal standard. For MBT (C5H10S, MW 102.2), key ions would be selected from its mass spectrum. For the d6-thiol, the corresponding ions would be shifted by 6 mass units.

-

5. Quantification:

-

Integrate the peak areas of the selected quantifier ions for both the native MBT and the deuterated internal standard.

-

Calculate the concentration of MBT in the original sample using a calibration curve prepared with known amounts of the native standard and a fixed amount of the internal standard.

Signaling Pathways and Experimental Workflows

Photochemical Formation of 3-Methyl-2-buten-1-thiol in Beer

The formation of the "light-struck" flavor in beer is a well-understood photochemical process. The following diagram illustrates the key steps in this pathway.

References

- 1. Prenylthiol - Wikipedia [en.wikipedia.org]

- 2. 3-Methyl-2-butene-1-thiol (Prenylthiol) [benchchem.com]

- 3. brewingscience.de [brewingscience.de]

- 4. The Power of Stable Isotope Dilution Assays in Brewing | BrewingScience [brewingscience.de]

- 5. researchgate.net [researchgate.net]

- 6. 3-Methyl-2-butene-1-thiol | C5H10S | CID 146586 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. scbt.com [scbt.com]

- 9. researchgate.net [researchgate.net]

- 10. 3-METHYL-2-BUTEN-1-YL THIOLACETATE | 33049-93-3 [chemicalbook.com]

- 11. scbt.com [scbt.com]

- 12. researchgate.net [researchgate.net]

- 13. Analysis of Hop-Derived Thiols in Beer Using On-Fiber Derivatization in Combination with HS-SPME and GC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Quantitative Analysis of Prenylthiol in Biological Matrices using a Stable Isotope-Labeled Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the quantitative analysis of prenylthiol in biological matrices, such as plasma and tissue homogenates. The methodology employs a liquid chromatography-tandem mass spectrometry (LC-MS/MS) approach with a deuterated (d6) prenylthiol internal standard for accurate and precise quantification. The protocol outlines procedures for sample preparation, chromatographic separation, and mass spectrometric detection. This method is crucial for researchers investigating the pharmacokinetics, metabolic fate, and cellular functions of prenylthiol, a compound of interest in various signaling pathways.

Introduction

Prenylthiol and related thiol-containing compounds are gaining attention in biomedical research due to their potential roles in cellular signaling and as biomarkers for various physiological and pathological processes. Thiols are known to be involved in critical redox signaling pathways that regulate protein function and cellular homeostasis.[1][2][3] Dysregulation of these pathways has been implicated in a range of diseases, making the accurate quantification of specific thiols like prenylthiol essential for advancing our understanding of their biological significance.

The use of a stable isotope-labeled internal standard, such as d6-prenylthiol, is the gold standard for quantitative mass spectrometry. It effectively compensates for variations in sample preparation, injection volume, and matrix effects, thereby ensuring high accuracy and precision in the analytical results.[4] This application note provides a comprehensive protocol for the quantitative analysis of prenylthiol using this state-of-the-art approach.

Experimental Protocols

Sample Preparation

Effective sample preparation is critical for removing interferences and concentrating the analyte of interest from complex biological matrices.[5][6][7] The following protocol outlines a solid-phase extraction (SPE) method, which offers high selectivity and cleaner samples compared to simpler methods like protein precipitation.[8][9]

Materials:

-

Biological matrix (e.g., plasma, tissue homogenate)

-

d6-Prenylthiol internal standard (IS) solution (100 ng/mL in methanol)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

SPE cartridges (e.g., C18, 100 mg, 1 mL)

-

Centrifuge

-

Evaporator (e.g., nitrogen stream)

Procedure:

-

Sample Thawing and Spiking: Thaw frozen biological samples on ice. To a 100 µL aliquot of the sample, add 10 µL of the 100 ng/mL d6-prenylthiol internal standard solution. Vortex for 10 seconds.

-

Protein Precipitation: Add 300 µL of cold acetonitrile to the sample to precipitate proteins. Vortex vigorously for 30 seconds.

-

Centrifugation: Centrifuge the mixture at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

-

SPE Cartridge Conditioning: Condition an SPE cartridge by passing 1 mL of methanol followed by 1 mL of water through it.

-

Sample Loading: Load the supernatant onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

-

Elution: Elute the analyte and internal standard with 1 mL of methanol into a clean collection tube.

-

Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid) for LC-MS/MS analysis.

Figure 1: Sample Preparation Workflow for Prenylthiol Analysis.

LC-MS/MS Analysis

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

LC Parameters (Suggested Starting Conditions):

-

Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in methanol

-

Gradient:

-

0-0.5 min: 5% B

-

0.5-3.0 min: 5% to 95% B

-

3.0-4.0 min: 95% B

-

4.0-4.1 min: 95% to 5% B

-

4.1-5.0 min: 5% B

-

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

Column Temperature: 40°C

MS/MS Parameters (Hypothetical MRM Transitions):

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 150°C

-

Desolvation Temperature: 400°C

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Prenylthiol: m/z [M+H]+ → m/z [fragment ion] (Collision Energy: optimized)

-

d6-Prenylthiol: m/z [M+H+6]+ → m/z [fragment ion+6] (Collision Energy: optimized)

-

Note: The exact m/z values for precursor and product ions will depend on the chemical structure of prenylthiol and must be determined experimentally through infusion and fragmentation studies.

Data Presentation

The quantitative data should be summarized to evaluate the method's performance. The following tables provide a template for presenting calibration curve and quality control data.

Table 1: Calibration Curve Summary

| Analyte | Calibration Range (ng/mL) | R² | Weighting |

|---|

| Prenylthiol | 1 - 1000 | > 0.99 | 1/x |

Table 2: Accuracy and Precision of Quality Control (QC) Samples

| Low QC (3 ng/mL) | Mid QC (30 ng/mL) | High QC (800 ng/mL) | |

|---|---|---|---|

| Intra-day (n=6) | |||

| Mean Conc. (ng/mL) | Value | Value | Value |

| Accuracy (%) | Value | Value | Value |

| Precision (%RSD) | < 15% | < 15% | < 15% |

| Inter-day (n=18 over 3 days) | |||

| Mean Conc. (ng/mL) | Value | Value | Value |

| Accuracy (%) | Value | Value | Value |

| Precision (%RSD) | < 15% | < 15% | < 15% |

Biological Context: The Role of Thiols in Cell Signaling

Thiols are integral to cellular signaling, primarily through redox-sensitive mechanisms. Cysteine residues in proteins can undergo reversible post-translational modifications, such as S-nitrosylation and glutathionylation. These modifications can alter protein structure and function, thereby regulating a wide array of cellular processes including gene expression, proliferation, and apoptosis.[1][10] The analysis of specific thiols like prenylthiol can provide valuable insights into the state of these signaling networks in health and disease.

Figure 2: General Role of Thiol Redox Switches in Signaling.

Conclusion

The LC-MS/MS method described provides a sensitive, specific, and reliable approach for the quantification of prenylthiol in biological matrices. The use of a stable isotope-labeled internal standard ensures data of the highest quality, suitable for demanding applications in academic research and drug development. This protocol serves as a foundational method that can be further optimized and validated for specific research needs.

References

- 1. Thiol redox transitions in cell signaling: a lesson from N-acetylcysteine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. An Update on Thiol Signaling: S-Nitrosothiols, Hydrogen Sulfide and a Putative Role for Thionitrous Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. ijpsjournal.com [ijpsjournal.com]

- 6. Current developments of bioanalytical sample preparation techniques in pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biotage.com [biotage.com]

- 8. agilent.com [agilent.com]

- 9. ijstr.org [ijstr.org]

- 10. Exploring the recent trends in perturbing the cellular signaling pathways in cancer by natural products - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Analysis of 3-Methyl-2-buten-1-yl Thiolacetate Using Headspace Solid-Phase Microextraction Coupled with Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS)

Abstract

This application note details a sensitive and robust method for the determination of 3-methyl-2-buten-1-yl thiolacetate, a volatile sulfur compound, using headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS). This method is applicable to researchers, scientists, and drug development professionals investigating volatile organic compounds in various matrices. The protocol provides a comprehensive workflow, from sample preparation to data analysis, and includes typical performance characteristics.

Introduction

3-Methyl-2-buten-1-yl thiolacetate, also known as prenyl thioacetate, is a volatile sulfur-containing organic compound.[1] It is a thioester and a precursor to 3-methyl-2-buten-1-thiol (prenylthiol), a compound known for its potent aroma. The analysis of volatile sulfur compounds (VSCs) is challenging due to their low concentrations in samples, high volatility, and potential for thermal degradation.[2] Headspace solid-phase microextraction (HS-SPME) is an ideal sample preparation technique for VSCs as it is solvent-free, rapid, and minimizes sample manipulation, thereby reducing the loss of volatile analytes.[3][4] When coupled with the selectivity and sensitivity of gas chromatography-mass spectrometry (GC-MS), it provides a powerful tool for the identification and quantification of trace-level VSCs.[3][4]

This application note presents a complete HS-SPME-GC-MS method for the analysis of 3-methyl-2-buten-1-yl thiolacetate.

Experimental

-

3-Methyl-2-buten-1-yl thiolacetate standard (CAS: 33049-93-3)

-

Methanol (HPLC grade)

-

Sodium chloride (ACS grade)

-

Deionized water

-

Helium (99.999% purity)

-

SPME Fiber: 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS)

A stock solution of 3-methyl-2-buten-1-yl thiolacetate (1000 µg/mL) was prepared in methanol. Working standard solutions were prepared by serial dilution of the stock solution with deionized water to achieve a calibration range of 0.1 to 50 µg/L.

-

Place 5 mL of the sample or standard solution into a 20 mL headspace vial.

-

Add 1 g of sodium chloride to the vial to increase the ionic strength of the solution and promote the release of volatile compounds into the headspace.

-

Seal the vial with a magnetic crimp cap with a PTFE/silicone septum.

-

Place the vial in the autosampler tray.

-

Equilibrate the sample at 40°C for 10 minutes with agitation.

-

Expose the DVB/CAR/PDMS SPME fiber to the headspace of the vial for 30 minutes at 40°C.

-

After extraction, the fiber is immediately transferred to the GC inlet for thermal desorption.

The analysis was performed on a gas chromatograph coupled to a mass spectrometer. The instrumental parameters are summarized in Table 1.

Table 1: GC-MS Instrumental Parameters

| Parameter | Setting |

| GC System | |

| Column | DB-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Inlet | Splitless mode |

| Inlet Temperature | 250°C |

| Desorption Time | 5 minutes |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min (constant flow) |

| Oven Program | Initial temperature 40°C, hold for 2 min; ramp at 10°C/min to 180°C; ramp at 20°C/min to 250°C, hold for 5 min. |

| MS System | |

| Ionization Mode | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| Ion Source Temp. | 230°C |

| Transfer Line Temp. | 250°C |

| Mass Scan Range | m/z 35-350 |

| Solvent Delay | 3 minutes |

| Acquisition Mode | Full Scan for identification, Selected Ion Monitoring (SIM) for quantification. |

| SIM Ions (Proposed) | m/z 144 (M+), 69, 43 |

Results and Discussion

The developed HS-SPME-GC-MS method demonstrates excellent performance for the analysis of 3-methyl-2-buten-1-yl thiolacetate. The method was validated for linearity, limit of detection (LOD), limit of quantification (LOQ), and precision. A summary of the validation data is presented in Table 2. The data presented are representative of typical performance for volatile sulfur compounds and should be verified by the user.

Table 2: Method Validation Data